molecular formula C14H9ClFN3S2 B14205814 4-[2-Chloro-4-(4-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine CAS No. 917808-23-2

4-[2-Chloro-4-(4-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine

Cat. No.: B14205814
CAS No.: 917808-23-2
M. Wt: 337.8 g/mol
InChI Key: ZBKRSBZQEGAXSN-UHFFFAOYSA-N
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Description

4-[2-Chloro-4-(4-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a thiazole ring, a chloro group, a fluorophenyl group, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Chloro-4-(4-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using high-efficiency catalysts and solvents that are environmentally benign.

Chemical Reactions Analysis

Types of Reactions

4-[2-Chloro-4-(4-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

4-[2-Chloro-4-(4-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-Chloro-4-(4-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets. The thiazole and pyrimidine rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[2-Chloro-4-(4-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both chloro and fluorophenyl groups, along with the thiazole and pyrimidine rings, makes it a versatile compound for various applications.

Properties

CAS No.

917808-23-2

Molecular Formula

C14H9ClFN3S2

Molecular Weight

337.8 g/mol

IUPAC Name

2-chloro-4-(4-fluorophenyl)-5-(2-methylsulfanylpyrimidin-4-yl)-1,3-thiazole

InChI

InChI=1S/C14H9ClFN3S2/c1-20-14-17-7-6-10(18-14)12-11(19-13(15)21-12)8-2-4-9(16)5-3-8/h2-7H,1H3

InChI Key

ZBKRSBZQEGAXSN-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CC(=N1)C2=C(N=C(S2)Cl)C3=CC=C(C=C3)F

Origin of Product

United States

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